2-Methoxy-4-methyl-3-nitropyridine

Description

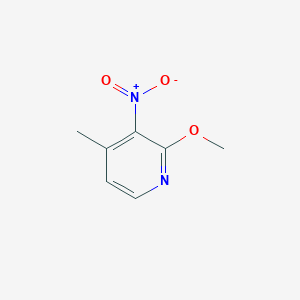

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHDKUHZYJCOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450785 | |

| Record name | 2-methoxy-3-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160590-36-3 | |

| Record name | 2-methoxy-3-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160590-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-4-methyl-3-nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-4-methyl-3-nitropyridine, a key heterocyclic intermediate. While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis and utility can be inferred from established chemical principles and the well-documented chemistry of its precursors. This document will delve into its synthesis, physicochemical properties, reactivity, and its significant role as a building block in the development of novel therapeutic agents.

Physicochemical Properties and Structure

This compound is a substituted pyridine derivative. The pyridine ring, a foundational motif in many biologically active molecules, is functionalized with a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H8N2O3 | (Calculated) |

| Molecular Weight | 168.15 g/mol | (Calculated) |

| Boiling Point | ~315 °C | (Predicted)[1] |

| Density | ~1.45 g/cm³ | (Predicted)[1] |

| LogP | ~1.5 | (Predicted) |

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed starting from commercially available precursors such as 2-chloro-4-methyl-3-nitropyridine. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by a methoxy group.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is based on established procedures for similar SNAr reactions on chloropyridine substrates.[2]

Materials:

-

2-Chloro-4-methyl-3-nitropyridine (1 eq)

-

Sodium methoxide (1.1 - 1.5 eq)

-

Anhydrous Methanol

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 2-chloro-4-methyl-3-nitropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the methanol. The residue is then partitioned between water and an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Sodium Methoxide: A strong nucleophile and base, ideal for displacing the chloride on the electron-deficient pyridine ring.

-

Methanol as Solvent: Acts as both the solvent and the source of the methoxy group, driving the reaction forward.

-

Inert Atmosphere: Prevents side reactions that could be caused by atmospheric moisture and carbon dioxide reacting with the sodium methoxide.

-

Aqueous Workup: Removes inorganic byproducts and excess reagents. The bicarbonate wash neutralizes any acidic impurities.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nitro group and the pyridine ring. The nitro group can be readily reduced to an amino group, which then serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination.

This versatile reactivity makes this compound a valuable intermediate in the synthesis of complex pharmaceutical compounds.[3][4] The resulting aminopyridine core is a prevalent scaffold in many approved drugs and clinical candidates.

Representative Reaction: Reduction of the Nitro Group

Caption: Reduction of the nitro group to an amine.

The resulting 3-amino-2-methoxy-4-methylpyridine is a key precursor for the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for related compounds like 2-chloro-4-methyl-3-nitropyridine.[5]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound, while not having a readily available CAS number, is a synthetically accessible and highly valuable intermediate in organic synthesis and medicinal chemistry. Its preparation from readily available halogenated precursors via nucleophilic aromatic substitution is a straightforward process. The strategic placement of its functional groups, particularly the reducible nitro group, provides a gateway to a diverse range of complex molecules, most notably in the development of pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists in the field of drug discovery and development.

References

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-Methoxy-4-methyl-3-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a Senior Application Scientist, the following sections synthesize fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application, grounded in authoritative references.

This compound (CAS No. 160590-36-3) is a substituted pyridine derivative whose utility in synthetic chemistry is derived from the unique interplay of its functional groups.[1] The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The methoxy and methyl groups, conversely, are electron-donating, modulating the ring's electronic properties and providing steric influence. This electronic push-pull relationship is fundamental to its reactivity and application as a versatile intermediate.

The methoxy group, in particular, is a prevalent feature in many natural product-derived and synthetic drugs. Its inclusion often enhances ligand-target binding, improves physicochemical properties such as solubility, and favorably alters ADME (absorption, distribution, metabolism, and excretion) parameters, making it a valuable substituent in medicinal chemistry.[2][3]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 160590-36-3 | [1] |

| Appearance | Typically a solid | [4] |

| Purity | Commonly available at ≥97% | [1] |

Synthesis and Mechanistic Considerations

The strategic placement of functional groups on the pyridine ring makes this compound a valuable starting material for further elaboration. A common and illustrative reaction is the electrophilic bromination at the C5 position, yielding 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, another important synthetic intermediate.

Experimental Protocol: Electrophilic Bromination

This protocol is a self-validating system where reaction completion can be monitored by a standard analytical technique like HPLC, ensuring reproducibility.

Causality Behind Experimental Choices:

-

Solvent (Acetic Acid): Acetic acid is a polar protic solvent that readily dissolves the starting material and reagents. Its acidic nature can protonate the pyridine nitrogen, further modulating ring reactivity, though the primary directive effects come from the existing substituents.

-

Base (Sodium Acetate): While the reaction is an electrophilic substitution, the addition of a mild base like sodium acetate is crucial. It acts as a scavenger for any HBr formed during the reaction, preventing potential side reactions and maintaining a stable reaction environment.

-

Reagent (Bromine): Bromine (Br₂) serves as the electrophile source. The pyridine ring, despite the deactivating nitro group, is sufficiently activated by the methoxy and methyl groups to react with elemental bromine.

Step-by-Step Methodology: [5]

-

Vessel Preparation: To a suitable reaction vessel, add this compound (1.0 eq) and acetic acid (approx. 6 mL per gram of starting material). Stir at room temperature until fully dissolved.

-

Base Addition: Slowly add sodium acetate (3.6 eq) to the stirring solution.

-

Bromination: Add elemental bromine (Br₂, 2.7 eq) dropwise. The rate of addition should be controlled to maintain the reaction temperature, typically over 30 minutes.

-

Reaction Monitoring: Monitor the reaction's progress via HPLC until the starting material is consumed (typically 4-5 hours).

-

Workup and Isolation:

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Add water to precipitate the crude product.

-

Add a saturated solution of sodium bicarbonate to neutralize excess acid and dissolve certain impurities.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

-

Synthesis Workflow Diagram

Caption: Workflow for the electrophilic bromination of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its derivatives. A multi-technique approach ensures comprehensive quality control.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A typical reverse-phase method provides excellent separation of the main compound from starting materials, byproducts, or degradation products.

Representative Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by a UV scan (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak.

Structural Confirmation

While HPLC confirms purity, spectroscopic methods are required to validate the chemical structure.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the proton environment. For this compound, one would expect to see distinct singlets for the methoxy protons (~4.0 ppm), the C4-methyl protons (~2.3 ppm), and the two aromatic protons on the pyridine ring.

-

Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: FTIR analysis helps identify functional groups. Characteristic peaks for this molecule would include C-H stretches, aromatic C=C and C=N vibrations, and strong asymmetric and symmetric stretches for the nitro group (NO₂).[6]

Analytical Workflow Diagram

Caption: A typical analytical workflow for quality control.

Applications in Research and Drug Development

This compound is not an end product but a crucial starting point for creating more complex molecules.

-

Pharmaceutical Intermediate: Its primary role is as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The nitro group can be readily reduced to an amine, which is a common functional handle for building amide bonds or participating in coupling reactions. The methoxy group can sometimes be cleaved or act as a directing group. This versatility makes it invaluable in drug discovery.[8]

-

Agrochemical Synthesis: Similar to pharmaceuticals, it serves as a precursor for advanced pesticides and herbicides. The nitropyridine scaffold is present in several commercially successful agrochemicals.[7]

-

Material Science: The electronic properties of nitropyridine derivatives make them candidates for research into new polymers, dyes, and electronic components.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data from closely related nitropyridine and methoxypyridine compounds can be used to establish a reliable safety profile. Compounds like 3-Methoxy-2-nitropyridine and 2-Chloro-4-methoxy-3-nitropyridine are classified as irritants and potentially harmful.[9][10]

Hazard Summary

| Hazard Class | Description | Precautionary Action |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[10] | Avoid breathing dust/fume/gas/mist/vapors. Use only in a well-ventilated area.[9] |

| Skin Irritation | Causes skin irritation.[9][10] | Wash hands thoroughly after handling. Wear protective gloves and clothing.[11] |

| Eye Irritation | Causes serious eye irritation.[9][10] | Wear eye/face protection (safety goggles).[11] |

| Respiratory Irritation | May cause respiratory irritation.[9][10] | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, nitrile gloves, and a lab coat, is required.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

Spill Response: In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a suitable container for disposal.[11]

Conclusion

This compound is a foundational building block whose value is defined by its functional group architecture. Its predictable reactivity, particularly in electrophilic substitution and subsequent functional group interconversion, makes it a reliable and versatile intermediate for professionals in drug development, agrochemical synthesis, and material science. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective application in advancing scientific research.

References

- 1. 160590-36-3 | this compound - Moldb [moldb.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical properties of 2-Methoxy-4-methyl-3-nitropyridine, a key heterocyclic building block in medicinal and synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale and practical methodologies for its characterization, ensuring scientific integrity and empowering researchers in their laboratory work.

Molecular Identity and Structural Characteristics

This compound is a substituted pyridine derivative with the chemical formula C₇H₈N₂O₃.[1][2] Its structure incorporates a pyridine ring functionalized with a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This unique arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups on the pyridine core dictates its chemical reactivity and physical behavior.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 160590-36-3 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Canonical SMILES | COC1=NC=C(C)C(=C1)--INVALID-LINK--[O-] | N/A |

Physicochemical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 270 °C | [2] |

| Density | 1.247 g/cm³ (predicted) | [2] |

| Flash Point | 117 °C | [2] |

| pKa | 0.02 ± 0.18 (predicted) | [2] |

The relatively low melting point suggests that this compound can be handled as a low-melting solid or even a liquid in warmer laboratory environments. Its high boiling point is indicative of its thermal stability at atmospheric pressure.

Solubility Profile: A Practical Assessment

While comprehensive solubility data is not extensively published, its use as a reactant in acetic acid suggests solubility in polar protic solvents.[4] A systematic evaluation of its solubility in common laboratory solvents is crucial for its application in synthesis and purification.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of this compound.

Objective: To determine the solubility of this compound in a range of solvents at ambient temperature.

Materials:

-

This compound

-

A selection of solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Ethyl Acetate, Hexane

-

Vortex mixer

-

Analytical balance

-

Small vials or test tubes

Procedure:

-

Preparation: Weigh approximately 10 mg of this compound into a series of labeled vials.

-

Solvent Addition: Add 1 mL of the first solvent to the corresponding vial.

-

Mixing: Vortex the vial for 1-2 minutes to ensure thorough mixing.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Freely Soluble: If all the solid dissolves.

-

Sparingly Soluble: If a significant portion of the solid dissolves, but some remains.

-

Slightly Soluble: If only a small amount of the solid dissolves.

-

Insoluble: If no noticeable amount of the solid dissolves.

-

-

Repeat: Repeat steps 2-5 for each of the selected solvents.

Caption: Workflow for solubility determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~8.0-8.2 ppm (d, 1H): Pyridine ring proton (H-6), deshielded by the adjacent nitrogen and the nitro group.

-

~7.0-7.2 ppm (d, 1H): Pyridine ring proton (H-5).

-

~4.0-4.2 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

~2.4-2.6 ppm (s, 3H): Methyl group protons (-CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~160-165 ppm: C2 (carbon bearing the methoxy group).

-

~150-155 ppm: C6.

-

~140-145 ppm: C4 (carbon bearing the methyl group).

-

~130-135 ppm: C3 (carbon bearing the nitro group).

-

~115-120 ppm: C5.

-

~53-55 ppm: Methoxy carbon (-OCH₃).

-

~18-20 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1600-1580, 1500-1400 | C=C, C=N (pyridine ring) | Stretching |

| 1550-1500, 1350-1300 | N-O (nitro group) | Asymmetric & Symmetric Stretching |

| 1250-1200 | C-O (methoxy group) | Asymmetric Stretching |

| 1050-1000 | C-O (methoxy group) | Symmetric Stretching |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 168.05

-

Key Fragmentation Patterns: Loss of the nitro group (-NO₂, m/z = 122), loss of the methoxy group (-OCH₃, m/z = 137), and loss of a methyl radical (-CH₃, m/z = 153).

Experimental Protocol for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a translucent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

-

Acquire the mass spectrum over an appropriate m/z range.

Handling and Safety Considerations

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions should be taken based on the known hazards of structurally related compounds such as nitropyridines and other pyridine derivatives.[5][6]

-

Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Disclaimer: This safety information is based on data for structurally similar compounds and should be used as a guide only. It is imperative to consult a specific and verified MSDS for this compound when it becomes available and to conduct a thorough risk assessment before handling this chemical.

Conclusion

This compound is a valuable building block with defined, albeit not extensively documented, physical properties. This guide provides a robust framework for its characterization, combining known data with predictive analysis and standardized experimental protocols. By understanding and applying these principles, researchers can confidently and safely utilize this compound in their synthetic endeavors and drug discovery programs.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 5. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum [chemicalbook.com]

- 6. anaxlab.com [anaxlab.com]

An In-Depth Technical Guide to 2-Methoxy-4-methyl-3-nitropyridine: Synthesis, Properties, and Applications in Pharmaceutical Development

This technical guide provides a comprehensive overview of 2-Methoxy-4-methyl-3-nitropyridine, a key heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical structure, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental considerations.

Introduction and Core Chemical Properties

This compound (CAS No. 160590-36-3) is a substituted pyridine derivative featuring a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, playing a crucial role in its chemical behavior.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 160590-36-3 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Purity | Typically >96% | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process, commencing with the preparation of the chlorinated precursor, 2-chloro-4-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction to introduce the methoxy group.

Step 1: Synthesis of 2-chloro-4-methyl-3-nitropyridine

The precursor, 2-chloro-4-methyl-3-nitropyridine, can be synthesized from 2-hydroxy-4-methyl-3-nitropyridine (which exists in tautomeric equilibrium with 4-methyl-3-nitro-2-pyridone) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Synthesis of 2-chloro-4-methyl-3-nitropyridine [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-keto-3-nitro-4-methylpyridine (13 g, 0.084 mol) to phosphorus oxychloride (50 mL).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours.

-

Work-up: After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Purification: Recrystallize the crude product from a 75% ethanol solution (50 mL) to yield the white solid product.

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAᵣ)

The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group. This allows for an efficient substitution reaction with sodium methoxide to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric compound, 2-methoxy-4-methyl-5-nitropyridine.

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous methanol at 0°C with stirring to prepare a solution of sodium methoxide.

-

Reaction Setup: Dissolve 2-chloro-4-methyl-3-nitropyridine in anhydrous methanol and add this solution dropwise to the freshly prepared sodium methoxide solution at 0°C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the addition of water. Neutralize the mixture with a suitable acid (e.g., dilute HCl).

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Mechanism of Action: The Nucleophilic Aromatic Substitution (SNAᵣ)

The key transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNAᵣ) of the chloro group. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic arrangement renders the carbon atom at the 2-position, bearing the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles like the methoxide ion.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The negative charge in this complex is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which stabilizes the intermediate. In the second, faster step, the chloride ion (Cl⁻) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: The SNAr mechanism for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons on the pyridine ring expected in the range of 7.0-8.5 ppm. - Methoxy protons (s, 3H) expected around 3.9-4.1 ppm. - Methyl protons (s, 3H) expected around 2.2-2.5 ppm. |

| ¹³C NMR | - Aromatic carbons expected in the range of 110-160 ppm. - Methoxy carbon expected around 53-56 ppm. - Methyl carbon expected around 15-20 ppm. |

| IR (Infrared) | - Aromatic C-H stretching around 3000-3100 cm⁻¹. - C-H stretching of methyl and methoxy groups around 2850-2960 cm⁻¹. - Asymmetric and symmetric NO₂ stretching around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O stretching of the methoxy group around 1250 cm⁻¹. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) expected at m/z = 168. - Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, m/z = 31) and the nitro group (-NO₂, m/z = 46). |

Applications in Drug Discovery and Development

Substituted nitropyridines are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups on this compound allow for further chemical transformations. For instance, the nitro group can be readily reduced to an amino group, which can then be used to construct more complex molecular architectures.

A significant application of related pyridine derivatives is in the synthesis of proton pump inhibitors (PPIs) , a class of drugs used to treat acid-related disorders of the stomach. For example, the synthesis of Rabeprazole involves a key intermediate, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, which is structurally analogous to derivatives of this compound.[4] The synthesis of Omeprazole also relies on a substituted pyridine moiety.[5] The methoxy and methyl groups on the pyridine ring are known to influence the pKa of the pyridine nitrogen, which is a critical factor in the mechanism of action of PPIs.[6]

Table 3: Potential Pharmaceutical Applications

| Drug Class | Example Drug | Role of Pyridine Intermediate |

| Proton Pump Inhibitors | Rabeprazole, Omeprazole | Forms the core pyridine moiety of the final drug, influencing its pharmacological activity.[4][5] |

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on safety data for related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with significant potential in the development of new pharmaceutical agents. Its synthesis, primarily through a robust SNAᵣ reaction, is well-precedented. While detailed public spectroscopic data is sparse, its chemical properties can be reliably predicted. The insights provided in this guide are intended to support researchers in leveraging the synthetic potential of this important intermediate.

References

- 1. 2-METHOXY-3-AMINO-4-PICOLINE | 76005-99-7 [chemicalbook.com]

- 2. anaxlab.com [anaxlab.com]

- 3. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methyl-3-nitropyridine from 2-chloro-4-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines essential safety, analytical, and purification considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important heterocyclic compound.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in the design of bioactive molecules. The target molecule, this compound (CAS 160590-36-3), is a valuable building block, combining the reactive potential of the nitro group with the synthetic versatility of the methoxy and methyl substituents. Its synthesis from the readily available 2-chloro-4-methyl-3-nitropyridine (CAS 23056-39-5) is a classic example of nucleophilic aromatic substitution, a fundamental transformation in heterocyclic chemistry.

The Heart of the Reaction: Understanding the SNAr Mechanism

The conversion of 2-chloro-4-methyl-3-nitropyridine to its 2-methoxy counterpart proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process, distinct from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.

Pillar 1: Activation of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This activation makes the carbon atoms of the pyridine ring, particularly those at the 2- and 4-positions, highly electrophilic and susceptible to attack by nucleophiles.

Pillar 2: The Meisenheimer Complex - A Stabilized Intermediate

The reaction is initiated by the attack of the methoxide ion (CH₃O⁻) on the C-2 carbon, which bears the chlorine leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Pillar 3: Restoration of Aromaticity

In the final, rapid step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the this compound product.

Below is a diagrammatic representation of the SNAr mechanism.

Caption: The SNAr mechanism for the methoxylation of 2-chloro-4-methyl-3-nitropyridine.

A Field-Proven Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for analogous transformations.[1]

3.1. Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight | Quantity (per 10 mmol scale) | Notes |

| 2-chloro-4-methyl-3-nitropyridine | 23056-39-5 | 172.57 g/mol | 1.73 g (10 mmol) | Starting material |

| Sodium methoxide | 124-41-4 | 54.02 g/mol | 0.65 g (12 mmol, 1.2 equiv) | Nucleophile |

| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 20 mL | Solvent |

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | For work-up |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | As needed | Extraction solvent |

| Brine (saturated NaCl solution) | N/A | N/A | As needed | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | Drying agent |

3.2. Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (0.65 g, 12 mmol).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (20 mL) to the flask. Stir the mixture until the sodium methoxide is fully dissolved.

-

Addition of Starting Material: In a separate beaker, dissolve 2-chloro-4-methyl-3-nitropyridine (1.73 g, 10 mmol) in a minimal amount of anhydrous methanol (approx. 5-10 mL). Add this solution dropwise to the stirred sodium methoxide solution at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing deionized water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

3.3. Purification

The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water may yield the pure product.

3.4. Expected Yield

Yields for this type of transformation are typically in the range of 80-95%, depending on the purity of the starting materials and the efficiency of the work-up and purification steps.

Safety and Handling: A Chemist's First Priority

4.1. Reagent-Specific Hazards

-

2-chloro-4-methyl-3-nitropyridine: This compound is a halogenated nitroaromatic and should be handled with care. It is likely to be an irritant and potentially toxic.

-

Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water to produce methanol and sodium hydroxide. It should be handled in a fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE).[2]

-

Methanol: A flammable and toxic solvent. Avoid inhalation and skin contact.

4.2. Personal Protective Equipment (PPE)

-

Safety goggles are mandatory at all times.

-

A laboratory coat should be worn to protect from splashes.

-

Chemically resistant gloves (e.g., nitrile) are essential when handling all reagents.

4.3. Waste Disposal

All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Characterization of this compound

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the final product.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.

-

A singlet for the methyl protons (-CH₃) on the pyridine ring around 2.3-2.6 ppm.

-

Two doublets for the aromatic protons on the pyridine ring, likely in the range of 7.0-8.5 ppm. For the closely related 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the aromatic proton appears as a singlet at 8.25 ppm, the methoxy protons at 3.94 ppm, and the methyl protons at 2.29 ppm.[3]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Expected signals include:

-

A signal for the methoxy carbon around 55-60 ppm.

-

A signal for the methyl carbon around 15-20 ppm.

-

Signals for the aromatic carbons in the region of 110-160 ppm.

-

5.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The expected molecular weight for C₇H₈N₂O₃ is 168.15 g/mol .[4]

5.3. Melting Point

The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure the reaction is monitored by TLC. |

| Deactivated sodium methoxide. | Use freshly opened or properly stored sodium methoxide. | |

| Low Yield | Inefficient extraction. | Perform additional extractions with ethyl acetate. |

| Loss of product during purification. | Optimize the chromatography or recrystallization conditions. | |

| Impure Product | Incomplete reaction. | Allow the reaction to proceed to completion. |

| Side reactions. | Consider lowering the reaction temperature. | |

| Ineffective purification. | Use a different solvent system for chromatography or recrystallization. |

Conclusion: A Versatile Synthesis for a Valuable Intermediate

The synthesis of this compound from 2-chloro-4-methyl-3-nitropyridine is a robust and efficient transformation rooted in the well-established principles of nucleophilic aromatic substitution. By understanding the underlying mechanism and adhering to the outlined experimental and safety protocols, researchers can reliably access this valuable building block for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the successful execution of this important synthetic step.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2-Methoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of 2-Methoxy-4-methyl-3-nitropyridine is presented below:

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~8.2 - 8.4 | d | 1H | Deshielded due to the anisotropic effect of the nitro group and the electronegativity of the adjacent ring nitrogen. Expected to be a doublet due to coupling with H-6. |

| H-6 | ~7.0 - 7.2 | d | 1H | Shielded relative to H-5 due to the electron-donating effect of the methoxy group. Expected to be a doublet due to coupling with H-5. |

| OCH₃ | ~4.0 - 4.2 | s | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| CH₃ | ~2.5 - 2.7 | s | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |

Causality Behind Predictions:

-

Aromatic Protons: The pyridine ring protons are generally found in the range of 7.0-9.0 ppm[1]. The presence of the electron-withdrawing nitro group will deshield the adjacent protons, shifting them downfield. Conversely, the electron-donating methoxy group will shield the ortho and para protons, shifting them upfield.

-

Substituent Protons: The methoxy protons are expected in their characteristic region of 3.5-4.5 ppm. The methyl group on the pyridine ring will also appear in its typical region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~160 - 165 | Attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift. |

| C-3 | ~145 - 150 | Attached to the electron-withdrawing nitro group, leading to a downfield shift. |

| C-4 | ~148 - 153 | Attached to the methyl group and influenced by the adjacent nitro group. |

| C-5 | ~135 - 140 | Influenced by the ring nitrogen and the meta-positioned nitro group. |

| C-6 | ~110 - 115 | Shielded by the electron-donating methoxy group. |

| OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon. |

| CH₃ | ~18 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |

Causality Behind Predictions:

-

Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the methoxy group (C-2) will be significantly deshielded. The carbons bearing the nitro group (C-3) and adjacent to it will also be downfield. The carbon ortho to the methoxy group (C-6) will be shifted upfield.

-

Substituent Carbons: The methoxy and methyl carbons will appear in their expected upfield regions.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring. |

| ~2950 - 2850 | Medium-Weak | Aliphatic C-H stretch | From the methyl and methoxy groups. |

| ~1600 - 1570 | Medium-Strong | C=C and C=N stretching | Vibrations of the pyridine ring. |

| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch | A characteristic and strong absorption for aromatic nitro compounds[2][3]. |

| ~1360 - 1290 | Strong | Symmetric NO₂ stretch | The second characteristic strong absorption for aromatic nitro compounds[2][3]. |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch | From the methoxy group. |

| ~1050 - 1000 | Medium | Symmetric C-O-C stretch | From the methoxy group. |

Causality Behind Predictions:

-

Nitro Group: The two most prominent and diagnostic peaks in the IR spectrum are expected to be the strong asymmetric and symmetric stretches of the nitro group[4].

-

Aromatic System: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

Methoxy and Methyl Groups: The C-H stretching of the methyl and methoxy groups will be observed below 3000 cm⁻¹, while the characteristic C-O stretching of the ether linkage will also be present.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity | Rationale |

| 168 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₇H₈N₂O₃. |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 138 | [M - NO]⁺ or [M - 2CH₃]⁺ | Loss of nitric oxide or two methyl radicals (less likely). |

| 122 | [M - NO₂]⁺ | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |

| 110 | [M - CH₃ - N₂O]⁺ | Subsequent fragmentation after the loss of a methyl group. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak is expected at m/z 168, corresponding to the molecular weight of the compound[1].

-

Fragmentation Pathways: Common fragmentation pathways for substituted pyridines involve the loss of substituents or cleavage of the ring[5]. For nitroaromatic compounds, the loss of NO and NO₂ are characteristic fragmentation patterns. The methoxy group can lead to the loss of a methyl radical (CH₃) or formaldehyde (CH₂O).

IV. Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a standard proton-decoupled pulse sequence. A spectral width of ~220 ppm and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

References

2-Methoxy-4-methyl-3-nitropyridine solubility information

An In-Depth Technical Guide to the Solubility of 2-Methoxy-4-methyl-3-nitropyridine

Introduction

This compound (CAS No. 160590-36-3) is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. The strategic placement of its methoxy, methyl, and nitro groups on the pyridine ring creates a unique electronic and steric environment, making it a key intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective use. Solubility dictates critical parameters such as reaction kinetics, purification strategies, formulation possibilities, and bioavailability. This guide provides a comprehensive overview of the solubility characteristics of this compound, synthesizes predictive insights based on its physicochemical properties, and offers detailed, field-proven protocols for its empirical determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent. The key properties of this compound are outlined below.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₈N₂O₃ | [1] | Provides the elemental composition. |

| Molecular Weight | 168.15 g/mol | [1] | Moderate molecular weight, generally favorable for solubility. |

| Appearance | Yellow to brown solid | [1] | Indicates the compound is solid at room temperature. |

| Melting Point | 38-40 °C | [1] | A low melting point suggests weaker crystal lattice energy, which can facilitate easier dissolution compared to high-melting-point solids. |

| Boiling Point | 270 °C | [1] | High boiling point indicates strong intermolecular forces in the liquid state. |

| Density | 1.247 g/cm³ | [1] | |

| pKa (Predicted) | 0.02 ± 0.18 | [1] | The predicted pKa is extremely low, indicating the pyridine nitrogen is not basic. The strong electron-withdrawing effect of the nitro group significantly suppresses the basicity of the ring nitrogen, meaning it will not be protonated to form a soluble salt in acidic aqueous solutions. |

Structural Analysis:

-

Polarity: The molecule possesses significant polarity due to the nitro group (-NO₂) and the methoxy group (-OCH₃), as well as the inherent polarity of the pyridine ring. The nitro group is a strong electron-withdrawing group, creating a dipole moment.

-

Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the oxygen atoms of the nitro and methoxy groups, and the nitrogen of the pyridine ring) but lacks strong hydrogen bond donors. This means it can accept hydrogen bonds from protic solvents (like water or ethanol) but cannot self-associate through hydrogen bonding.

-

"Like Dissolves Like": The general principle of "like dissolves like" is paramount.[2] The polar nature of this compound suggests it will have better solubility in polar solvents compared to nonpolar solvents.

Solubility Profile: Predictions and Observations

While explicit quantitative solubility data is not widely published, a reliable qualitative profile can be constructed from its synthesis procedures and physicochemical properties.

The synthesis of this compound involves reacting 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol.[1] The product is then precipitated by adding water.[1] This procedural information is highly revealing:

-

Soluble in Methanol: The reaction is carried out in methanol, indicating good solubility in this polar protic solvent.

-

Insoluble in Water: The use of water as an anti-solvent to precipitate the product confirms its low solubility in aqueous media.

Based on these observations and the principles of chemical polarity, the following solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The compound's polarity and ability to accept hydrogen bonds align well with these solvents. Its use as a reaction solvent confirms this.[1] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Good to High | The molecule's significant dipole moment should allow for favorable dipole-dipole interactions with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | Many organic compounds with moderate polarity, like the related 2-chloro-4-nitropyridine, show good solubility in chlorinated solvents.[3] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | Some interaction is possible via π-stacking with the pyridine ring, but the high polarity of the nitro and methoxy groups will limit solubility. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low to Insoluble | The significant mismatch in polarity between the highly polar solute and nonpolar solvent will result in poor solubility. |

| Aqueous | Water | Low to Insoluble | Despite its polarity, the lack of strong hydrogen bond donors and the presence of the hydrophobic methyl group and aromatic ring limit water solubility. This is confirmed by its precipitation in water during synthesis.[1] |

| Aqueous Acid | Dilute HCl | Low to Insoluble | The predicted pKa of 0.02 indicates the pyridine nitrogen is not basic enough to be protonated by dilute acid.[1] Therefore, solubility is not expected to increase. |

| Aqueous Base | Dilute NaOH | Low to Insoluble | The molecule lacks acidic protons, so it will not deprotonate to form a soluble salt in a basic solution. |

Experimental Determination of Solubility

For applications requiring precise solubility values, empirical determination is essential. The following protocols are based on established methodologies and provide a robust framework for laboratory investigation.

Protocol for Qualitative Solubility Assessment

This rapid screening method helps classify the compound's solubility in various solvents, aligning with classical organic analysis schemes.[4]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of common laboratory solvents. A common threshold for "soluble" in such tests is approximately 25-30 mg per 0.75-1.0 mL of solvent.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Solvents: Water, 5% HCl, 5% NaOH, Methanol, Dichloromethane, Toluene, Hexane

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three 0.25 mL portions.

-

Mixing: After each addition, cap the test tube and shake vigorously or use a vortex mixer for at least 30 seconds.[5]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the observations for each solvent tested.

-

pH Testing: For the tube with water, test the pH with litmus or pH paper to confirm the compound's neutral character in an aqueous slurry.[6]

Protocol for Quantitative Water Solubility (OECD 105 Flask Method)

For regulatory, formulation, and environmental fate studies, a quantitative value for aqueous solubility is often required. The Shake-Flask Method, as described in the OECD Test Guideline 105, is the gold standard for substances with solubility above 10⁻² g/L.[7][8]

Objective: To determine the saturation mass concentration of this compound in water at a controlled temperature.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that a true saturation equilibrium is reached.

-

Prolonged Equilibration: A minimum of 24 hours is required to allow the dissolution process to reach equilibrium, which can be slow for complex organic molecules.[2]

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 20 °C or 25 °C) is critical for reproducibility.[8]

-

Centrifugation/Filtration: These steps are crucial to separate all undissolved solid particles from the saturated solution before analysis, preventing artificially high results.

-

Validated Analytical Method: A sensitive and specific analytical method (like HPLC-UV) is required to accurately quantify the low concentration of the dissolved analyte in the saturated solution.

Procedure:

-

Preliminary Test: A preliminary test should be run to estimate the approximate solubility and determine the appropriate sample amount and equilibration time.[8]

-

Sample Preparation: Add an amount of this compound in excess of its expected solubility to several flasks containing a known volume of deionized water.

-

Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 20 ± 0.5 °C) and agitate for a preliminary period of 24 hours.[2][8]

-

Phase Separation: After equilibration, allow the flasks to stand in the temperature bath for at least 24 hours to allow the undissolved solid to settle. Subsequently, centrifuge an aliquot of the supernatant at high speed.

-

Sample Analysis: Carefully withdraw a sample from the clear supernatant. Analyze the concentration of this compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Confirmation of Equilibrium: Repeat the process with a longer equilibration time (e.g., 48 hours). If the measured solubility values from the 24-hour and 48-hour experiments are in agreement (typically within ±5%), equilibrium is considered to have been reached.

Visualizing Workflows and Influencing Factors

Diagram 1: Qualitative Solubility Testing Workflow

Caption: Workflow for systematic qualitative solubility analysis.

Diagram 2: Factors Influencing Solubility

Caption: Key intrinsic and extrinsic factors governing solubility.

Practical Implications for Researchers

-

Reaction Chemistry: The high solubility in polar organic solvents like methanol and acetonitrile makes these excellent choices for reaction media. Conversely, its insolubility in water allows for simple product isolation through aqueous workups or precipitation.

-

Purification: Recrystallization could be a viable purification method. A suitable solvent system would involve dissolving the compound in a solvent in which it is highly soluble (e.g., hot methanol) and then adding an anti-solvent in which it is insoluble (e.g., cold water) to induce crystallization.

-

Chromatography: For chromatographic purification (e.g., column chromatography), a mobile phase of intermediate polarity, such as a hexane/ethyl acetate mixture, would likely be effective. Its polarity suggests it will adhere well to silica gel.

-

Drug Development & Formulation: The very low aqueous solubility is a significant challenge for developing oral formulations, as it often correlates with poor bioavailability. Formulation scientists would need to explore advanced strategies such as amorphous solid dispersions, micronization, or lipid-based formulations to enhance its dissolution rate and extent.

Conclusion

This compound is a polar organic compound with predicted high solubility in polar organic solvents and poor solubility in water and nonpolar solvents. Its lack of basicity, due to the strong electron-withdrawing nitro group, means its aqueous solubility cannot be enhanced by pH modification. While quantitative public data is scarce, the robust experimental protocols detailed in this guide, particularly the OECD 105 flask method, provide a clear pathway for researchers to determine precise solubility values tailored to their specific needs. This foundational knowledge is critical for the successful application of this versatile chemical intermediate in research and development.

References

- 1. 2-METHOXY-3-NITRO-4-PICOLINE CAS#: 160590-36-3 [amp.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Chloro-4-nitropyridine | High-Purity Reagent [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

Safety and handling of 2-Methoxy-4-methyl-3-nitropyridine

An In-depth Technical Guide to the Safe Handling and Use of 2-Methoxy-4-methyl-3-nitropyridine

Authored by a Senior Application Scientist

Foreword: this compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility as a chemical building block necessitates a thorough understanding of its properties to ensure safe handling and application. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights to foster a culture of safety and precision in the laboratory.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, a robust safety profile can be constructed by examining structurally related nitropyridine compounds. Nitropyridine derivatives are generally classified as harmful or toxic and require careful handling.

GHS Hazard Classification (Anticipated): Based on analogs like 4-nitropyridine and other substituted nitropyridines, the following classifications should be assumed[3][4]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][5] |

Pictograms:

Toxicological Summary:

-

Oral Toxicity: Harmful if swallowed.[3][7] Ingestion may lead to gastrointestinal irritation.[7]

-

Dermal Contact: Causes skin irritation.[3][5] Prolonged contact should be avoided. Related compounds are known to be toxic in contact with skin.[4]

-

Eye Contact: Causes serious eye irritation.[3][5] Direct contact can result in redness, pain, and potential damage.

-

Inhalation: May cause respiratory tract irritation.[3][7] Dust or vapors should not be inhaled.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O₃ | [8] |

| Molecular Weight | 168.15 g/mol | N/A |

| Appearance | White to yellow powder or crystals | [9] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6][9] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls:

-

Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][11][12]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[13][14]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][10]

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[10][12] Follow proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or situations with a high risk of splashing, additional protective clothing may be necessary.[10]

-

Respiratory Protection: Not typically required when working within a fume hood. If engineering controls are insufficient or for emergency situations, use a government-approved respirator.[3]

Safe Handling and Storage Procedures

The causality behind these procedures is to minimize the generation of dust and prevent cross-contamination, ensuring both operator safety and experimental integrity.

Protocol 1: Handling the Solid Compound

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

-

Don PPE: Put on all required PPE as detailed in Section 3.

-

Transfer: Carefully transfer the required amount of this compound from its storage container to a tared weigh boat or directly into the reaction vessel inside the fume hood. Minimize dust generation during this process.[7]

-

Closure: Tightly close the main storage container immediately after use.[3]

-

Cleaning: Clean any residual powder from the spatula and work surface using a solvent-moistened wipe, which should then be disposed of as chemical waste.

-

Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11][15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Store locked up or in an area accessible only to qualified personnel.[11]

Caption: A typical workflow for safely handling this compound.

Accidental Release and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Protocol 2: Spill Cleanup

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.[11]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a dry spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[7][17]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.

-

Dispose: Dispose of all cleanup materials as hazardous waste in accordance with local, regional, and national regulations.[5]

First Aid Measures:

-

General Advice: Consult a physician and show them the Safety Data Sheet.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[5][7][11]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[5][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][10][11]

Caption: A decision-making guide for first aid response to exposure incidents.

Reactivity, Stability, and Disposal

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

Conditions to Avoid:

-

Heat, Flames, and Sparks: Keep away from sources of ignition.

-

Dust Formation: Minimize the generation of dust, as fine particles suspended in air can form explosive mixtures.[7][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release irritating and toxic gases, including:

Caption: A relationship map of materials and conditions to avoid.

Disposal Considerations: Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations. Waste material should be handled by a licensed chemical disposal company. Do not dispose of it down the drain.[14]

Synthesis and Application Context

This compound is a valuable intermediate in organic synthesis. It is often synthesized from precursors like 2-chloro-4-methyl-3-nitropyridine. Its utility stems from the reactivity of the pyridine ring, which is activated by the nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[18] The methoxy and methyl groups also influence the regioselectivity of subsequent chemical transformations.

Its primary application is as a precursor for more complex molecules in:

-

Pharmaceutical Development: The nitropyridine scaffold is a common feature in biologically active compounds.[1][19] The nitro group can be reduced to an amine, providing a key functional handle for building active pharmaceutical ingredients (APIs).[2]

-

Agrochemical Synthesis: It serves as a building block for novel herbicides, fungicides, and pesticides.[1][20]

Understanding its role as a reactive intermediate underscores the importance of the handling precautions outlined in this guide. The very reactivity that makes it useful in synthesis also contributes to its potential hazards.

References